(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

Catalog No.
S1795659
CAS No.
120850-91-1
M.F
C14H26O2
M. Wt
226.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

CAS Number

120850-91-1

Product Name

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

IUPAC Name

(1S,2S)-1,2-dicyclohexylethane-1,2-diol

Molecular Formula

C14H26O2

Molecular Weight

226.36

InChI

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1

SMILES

C1CCC(CC1)C(C(C2CCCCC2)O)O

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral compound characterized by its two dicyclohexyl groups attached to a 1,2-ethanediol backbone. Its molecular formula is C₁₄H₂₆O₂, with a molecular weight of approximately 226.36 g/mol. The compound is notable for its potential applications in asymmetric synthesis and as a chiral auxiliary in organic reactions. It exists as a colorless to pale yellow liquid or solid, depending on temperature, and has a melting point range of 136-141 °C and a boiling point of 373 °C at 760 mmHg .

Due to its hydroxyl groups. Key reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide .
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Acylation: The compound can undergo acylation to introduce acyl groups, enhancing its reactivity in further synthetic applications.

While specific biological activities of (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, they may act as chiral ligands in catalysis or influence biological pathways due to their stereochemistry. Further studies are needed to elucidate any direct pharmacological effects.

Several methods exist for synthesizing (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol:

  • Hydrogenation of Dicyclohexenyl Compounds: Starting from dicyclohexenyl precursors, hydrogenation over catalysts such as Raney nickel can yield the desired diol with high enantiomeric purity .
  • Direct Synthesis from Ethylene Glycol: This method involves the reaction of ethylene glycol with cyclohexyl derivatives under controlled conditions to form the dicyclohexyl ether followed by reduction steps.
  • Crystallization Techniques: Crystallization from suitable solvents can also be employed to purify the compound after initial synthesis .

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol has several notable applications:

  • Chiral Auxiliary: It serves as an effective chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
  • Ligand in Catalysis: The compound can be used as a ligand in various catalytic reactions due to its ability to stabilize transition states and influence reaction pathways.
  • Material Science: Its unique properties make it a candidate for use in polymer chemistry and material science.

Interaction studies involving (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol focus on its behavior in catalytic systems and its role as a chiral director. Research indicates that it can effectively coordinate with metal centers, enhancing the selectivity of reactions involving boronic esters . Additionally, its interactions with various substrates can be explored to understand its mechanistic role in catalysis.

Similar compounds include:

  • (R,R)-1,2-Dicyclohexyl-1,2-ethanediol
  • (R,S)-1,2-Dicyclohexyl-1,2-ethanediol
  • 1,2-Diethyl-1,2-propanediol
Compound NameStructure TypeUnique Features
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediolDicyclohexyl derivativeHigh enantioselectivity in reactions
(R,R)-1,2-Dicyclohexyl-1,2-ethanediolEnantiomer of (S,S)Different stereochemistry affecting reactivity
(R,S)-1,2-Dicyclohexyl-1,2-ethanediolRacemic mixtureLess selective compared to pure enantiomers
1,2-Diethyl-1,2-propanediolAliphatic diolDifferent alkyl groups leading to varied properties

The uniqueness of (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol lies in its specific stereochemistry and the resulting influence on reactivity and selectivity in synthetic applications compared to its structural analogs.

XLogP3

3.7

Dates

Modify: 2024-02-18

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